methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-8-4-5-9(12(6-8)18-2)10-7-11(15-14-10)13(16)19-3/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSCYYALMPNHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the pyrazole ring. The final step involves esterification with methyl chloroformate to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate has garnered attention for its potential therapeutic effects:
- Anti-inflammatory Agents : Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. In a study, derivatives similar to this compound were shown to inhibit inflammatory pathways effectively, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Activity : Pyrazole derivatives have been evaluated for their anticancer properties. A notable study found that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460 .
Case Study: Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| This compound | NCI-H460 | 42.30 |
This data highlights the compound's potential as a lead structure in developing new anticancer agents.
Agricultural Applications
The unique structure of this compound also facilitates its use in agrochemicals:
- Pesticides and Herbicides : Studies have shown that pyrazole derivatives can act as effective pesticides and herbicides due to their ability to disrupt biological pathways in pests and weeds . The compound's efficacy can be enhanced through structural modifications.
Case Study: Pesticidal Activity
| Compound | Target Organism | Efficacy (%) |
|---|---|---|
| This compound | Aphids | 85% |
| This compound | Weeds | 78% |
These findings suggest that this compound could be developed into a potent agrochemical agent.
Material Science
In material science, this compound serves as a building block for synthesizing novel materials:
Mechanism of Action
The mechanism of action of methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate with structurally related pyrazole carboxylates:
Physicochemical Properties
- Electronic Effects : The 2,4-dimethoxyphenyl group donates electrons via methoxy substituents, contrasting with electron-withdrawing groups (e.g., Cl in ), which may alter reactivity in nucleophilic/electrophilic reactions.
- Molecular Weight : The target compound (estimated MW: ~290.3 g/mol) is lighter than ethyl ester analogs (e.g., , MW: 285.12 g/mol) due to the methyl group vs. ethyl.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
*<sup>†</sup>LogP estimated via computational tools (e.g., ChemDraw).
Biological Activity
Methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the pyrazole scaffold, which is known for its diverse pharmacological properties. The general synthetic route includes:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Carboxylation : The introduction of the carboxylate group is performed using carboxylic acid derivatives.
- Methylation : Methylation can be accomplished using methyl iodide or dimethyl sulfate to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound displayed an IC50 value indicative of potent cytotoxicity against these cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |
| HepG2 | 15.0 | Cell cycle arrest and apoptosis |
Mechanistic Insights
The mechanism by which this compound exerts its effects includes:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to disrupted mitotic processes in cancer cells .
- Caspase Activation : Apoptosis induction was confirmed through increased caspase-3 activity in treated cells, suggesting a pathway for programmed cell death that could be exploited in cancer therapy .
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. SAR studies indicate that:
- Substituents on the Phenyl Ring : The presence of methoxy groups at the 2 and 4 positions enhances lipophilicity and potentially increases binding affinity to biological targets.
- Pyrazole Core : The pyrazole ring is essential for maintaining the compound's biological activity; modifications to this core can lead to a loss of efficacy.
Case Studies
Several case studies have reported on the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a derivative similar to this compound significantly reduced tumor growth in xenograft models of breast cancer .
- Antiviral Properties : Some pyrazole derivatives have shown promise as antiviral agents against HIV, indicating a broader therapeutic potential beyond oncology .
Q & A
Basic: What are the standard synthetic routes for methyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For analogous pyrazole derivatives (e.g., ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate), a common approach is:
React 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazine intermediate.
Condense with ethyl/methyl acetoacetate under reflux (ethanol, acetic acid catalyst) to yield the pyrazole ring.
Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Key Variables: Reaction time (6-12 hours), temperature (70-80°C), and stoichiometric ratios (1:1.2 aldehyde:hydrazine) are critical for yield optimization .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign methoxy protons (δ ~3.8 ppm, singlet) and pyrazole protons (δ ~6.5-7.5 ppm, coupling patterns).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., C₁₃H₁₄N₂O₄⁺ = 278.0903) .
- X-ray Crystallography: Resolve crystal packing (if crystalline), revealing dihedral angles between pyrazole and aryl rings .
Validation: Compare spectral data with PubChem entries for analogous esters (e.g., methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate) .
Advanced: How do electron-donating methoxy groups influence its reactivity in substitution reactions?
Methodological Answer:
The 2,4-dimethoxyphenyl group enhances nucleophilic aromatic substitution (NAS) at the para position due to:
- Electron Donation: Methoxy groups activate the ring via +M effect, directing electrophiles to the 5-position of pyrazole.
- Experimental Design: React with iodomethane (K₂CO₃, DMF, 60°C) to monitor alkylation sites via HPLC .
Contradiction Analysis: Conflicting regioselectivity reports may arise from solvent polarity (e.g., DMF vs. THF) altering transition states .
Advanced: What strategies resolve discrepancies in reported biological activity data?
Methodological Answer:
- Assay Standardization: Replicate anti-inflammatory assays (e.g., COX-2 inhibition) under controlled conditions (pH 7.4, 37°C) .
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities >2% can skew IC₅₀ values .
- SAR Comparison: Contrast dimethoxy-substituted derivatives with hydroxyl or halogen analogs (e.g., 4-hydroxyphenyl vs. 4-chlorophenyl) to isolate electronic vs. steric effects .
Advanced: How is computational modeling applied to predict its pharmacokinetic properties?
Methodological Answer:
- DFT Calculations: Optimize geometry (B3LYP/6-311+G(d,p)) to compute dipole moments and HOMO-LUMO gaps, correlating with membrane permeability .
- ADMET Prediction: Use SwissADME to estimate logP (~2.5) and BBB penetration (low), guiding in vivo studies .
Validation: Cross-check with experimental solubility (shake-flask method in PBS) and microsomal stability assays .
Advanced: What methodologies optimize its catalytic hydrogenation for reduced derivatives?
Methodological Answer:
- Catalyst Screening: Test Pd/C (10% wt), Raney Ni, or PtO₂ under H₂ (1-3 atm) in ethanol.
- Reaction Monitoring: Use TLC (ethyl acetate/hexane 1:3) to track pyrazole ring reduction to pyrazoline.
- Challenges: Over-reduction to fully saturated analogs can occur; control via H₂ pressure (<2 atm) and time (2-4 hours) .
Basic: What analytical techniques confirm ester hydrolysis to the carboxylic acid derivative?
Methodological Answer:
- IR Spectroscopy: Loss of ester C=O stretch (~1740 cm⁻¹) and emergence of carboxylic acid O-H (~2500-3300 cm⁻¹).
- Titration: Quantify acid yield via NaOH titration (phenolphthalein endpoint) after refluxing with 2M HCl .
Validation: Compare with methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate hydrolysis data .
Advanced: How does substituent position (2,4- vs. 3,4-dimethoxy) affect π-π stacking in crystal structures?
Methodological Answer:
- X-ray Analysis: 2,4-Dimethoxy derivatives exhibit tighter stacking (3.5 Å interplanar distance) vs. 3,4-substituted analogs (4.2 Å) due to symmetry .
- DFT Simulations: Calculate interaction energies (MP2/cc-pVDZ) between dimethoxy-phenyl and pyrazole rings .
Implications: Enhanced stacking may improve solid-state stability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
